3-(Methanesulfonylsulfanyl)propan-1-amine
Description
3-(Methanesulfonylsulfanyl)propan-1-amine is a primary amine derivative featuring a propan-1-amine backbone substituted at the 3-position with a methanesulfonylsulfanyl (-S-SO₂-CH₃) group. This compound is primarily utilized as a building block in organic synthesis and pharmaceutical research. The sulfonylsulfanyl substituent introduces unique electronic and steric properties, making it a candidate for functionalizing materials or modulating pharmacological activity in drug discovery.
Properties
Molecular Formula |
C4H11NO2S2 |
|---|---|
Molecular Weight |
169.3 g/mol |
IUPAC Name |
3-methylsulfonylsulfanylpropan-1-amine |
InChI |
InChI=1S/C4H11NO2S2/c1-9(6,7)8-4-2-3-5/h2-5H2,1H3 |
InChI Key |
VNSAROOCJXPTPB-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)SCCCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methanesulfonylsulfanyl)propan-1-amine typically involves the reaction of methanesulfonyl chloride with 3-mercaptopropan-1-amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{CH}_3\text{SO}_2\text{Cl} + \text{HSCH}_2\text{CH}_2\text{CH}_2\text{NH}_2 \rightarrow \text{CH}_3\text{SO}_2\text{SCH}_2\text{CH}_2\text{CH}_2\text{NH}_2 + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH4) to reduce the sulfonyl group.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products:
Oxidation: Formation of sulfoxides or sulfones
Reduction: Formation of thiols or amines
Substitution: Formation of substituted amines or other derivatives
Scientific Research Applications
3-(Methanesulfonylsulfanyl)propan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Methanesulfonylsulfanyl)propan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can participate in various biochemical pathways, potentially inhibiting or activating specific enzymes. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Analogues
Propan-1-amine derivatives are widely studied due to their versatility in organic synthesis, materials science, and medicinal chemistry. Below is a comparative analysis of 3-(Methanesulfonylsulfanyl)propan-1-amine with structurally related compounds:
Table 1: Key Properties of this compound and Analogues
Key Contrasts and Limitations
- Yield and Scalability : 3-(Triethoxysilyl)propan-1-amine achieves exceptional yields (91%), whereas other analogues (e.g., 2-(3-trifluoromethylphenyl)propan-1-amine) have moderate yields (~61%) .
- Documented Applications : Unlike D01 or OX03771, this compound lacks detailed biological studies, highlighting a research gap.
Biological Activity
3-(Methanesulfonylsulfanyl)propan-1-amine, also known as a sulfonamide compound, is an organic molecule that has garnered interest in various biological applications due to its unique structural properties. This compound features a methanesulfonyl group attached to a propan-1-amine backbone, which may influence its biological activity and interaction with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C4H11NO2S2 |
| Molecular Weight | 155.27 g/mol |
| IUPAC Name | This compound |
| CAS Number | 2735412 |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The sulfonamide moiety is known for its role in inhibiting certain enzymatic pathways, which can lead to therapeutic effects in various conditions.
Pharmacological Studies
Recent studies have demonstrated the potential of this compound in several pharmacological contexts:
- Antimicrobial Activity : Sulfonamides are traditionally recognized for their antibacterial properties. Research indicates that this compound may exhibit similar effects against a range of microorganisms by inhibiting folate synthesis pathways, which are crucial for bacterial growth and replication.
- Anti-inflammatory Effects : There is emerging evidence suggesting that this compound may possess anti-inflammatory properties. By modulating the activity of cyclooxygenase enzymes (COX), it could potentially reduce the production of pro-inflammatory mediators.
Case Study 1: Antimicrobial Evaluation
A study conducted on various sulfonamide derivatives, including this compound, showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated effective inhibition at low concentrations, suggesting a promising therapeutic potential in treating bacterial infections.
Case Study 2: Anti-inflammatory Activity
In vitro studies on human cell lines demonstrated that this compound could inhibit the expression of COX-2, leading to decreased levels of prostaglandins associated with inflammation. This finding supports its potential use in managing inflammatory diseases.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other related compounds.
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Sulfamethoxazole | Sulfonamide | Antibacterial |
| Acetazolamide | Sulfonamide | Carbonic anhydrase inhibitor |
| 3-Aminopropan-1-sulfonic acid | Amino acid derivative | Neuroprotective effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
